Erythrosin(E)

Description

Properties

IUPAC Name |

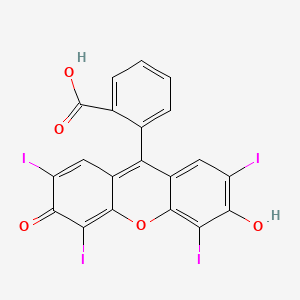

2-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8I4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6,25H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAINPTZBIXYTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203272 | |

| Record name | 2,4,5,7-Tetraiodofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-25-4 | |

| Record name | 2-(6-Hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrosin(E) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5,7-Tetraiodofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Phenol Derivatives and Phthalic Anhydride

The synthesis begins with the condensation of resorcinol (1,3-dihydroxybenzene) and phthalic anhydride in the presence of sulfuric acid or zinc chloride as a catalyst. This exothermic reaction forms fluorescein , a yellow xanthene derivative, through Friedel-Crafts acylation. The reaction proceeds as follows:

Key parameters for optimal fluorescein yield include:

Iodination of Fluorescein

Fluorescein undergoes iodination to introduce four iodine atoms at the 2', 4', 5', and 7' positions, forming 2',4',5',7'-tetraiodofluorescein . Industrial methods employ iodine monochloride (ICl) or sodium iodide (NaI) with oxidizing agents like potassium persulfate () or Oxone ().

-

Reactants : Fluorescein (1 equiv), NaI (16 equiv), Oxone (16 equiv)

-

Conditions : 200°C for 12 hours

-

Yield : 70% 2',4',5'-triiodofluorescein (intermediate) and 30% tetraiodo product

The iodination mechanism involves electrophilic substitution, facilitated by the electron-rich aromatic rings of fluorescein. Excessive iodination is controlled by stoichiometric adjustments to minimize byproducts like triiodo derivatives.

Hydrolysis and Salt Formation

The iodinated product is hydrolyzed with sodium hydroxide (NaOH) to form the disodium salt, Erythrosin:

Purification involves recrystallization from ethanol-water mixtures, yielding >95% purity.

Electrochemical Synthesis

Anodic Oxidation in Divided Cells

An eco-friendly alternative to chemical iodination, this method uses electrolysis in a divided cell with a graphite anode.

-

Electrolyte : Sodium carbonate () solution containing fluorescein and iodine

-

Current density : 10–15 mA/cm²

-

Temperature : 25–30°C

The reaction mechanism involves anode-generated iodonium ions () that electrophilically substitute hydrogen atoms on fluorescein. This method reduces hazardous waste and improves atom economy.

Comparative Analysis of Synthesis Methods

| Parameter | Chemical Synthesis | Electrochemical Synthesis |

|---|---|---|

| Reaction Time | 12–24 hours | 6–8 hours |

| Temperature | 180–200°C | 25–30°C |

| Iodine Utilization | 60–70% | 85–90% |

| Byproducts | Triiodo derivatives | Minimal |

| Environmental Impact | High (toxic solvents) | Low (aqueous medium) |

Industrial-Scale Production and Quality Control

Impurity Profiling

Partially iodinated compounds (e.g., 2',4',5'-triiodofluorescein) are the primary contaminants. HPLC analysis with UV detection (λ = 525 nm) ensures compliance with FAO specifications:

| Impurity | Permitted Limit |

|---|---|

| Uniodinated fluorescein | <0.1% |

| Triiodofluorescein | <2.0% |

| Heavy metals (Pb, As) | <10 ppm |

Recent Advances in Green Chemistry

Chemical Reactions Analysis

Photodynamic Reactions

Erythrosin acts as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species (ROS) upon exposure to light. This property makes it effective in targeting cancer cells and certain bacteria.

-

Mechanism : When illuminated, Erythrosin absorbs light energy, promoting electrons to higher energy states. This process leads to the generation of singlet oxygen (), a potent oxidizing agent that can induce cell death.

-

Applications : Studies have demonstrated that Erythrosin can effectively kill oral bacteria such as Streptococcus mutans when combined with light exposure. The efficacy of Erythrosin in PDT was shown to be significantly higher compared to other photosensitizers like methylene blue and Photofrin, particularly against biofilm-associated bacteria .

Adsorption Reactions

Erythrosin exhibits notable adsorption characteristics when interacting with various adsorbents, such as activated carbon.

-

Adsorption Isotherms : Research indicates that the adsorption of Erythrosin onto activated carbon follows specific isotherm models, with equilibrium distribution coefficients () indicating a high affinity for the adsorbent. For instance, a value of 6.51 L/g was reported at 40 °C, suggesting endothermic adsorption behavior .

-

Influencing Factors : The adsorption process is influenced by several variables including pH, ionic strength, and temperature. A principal component analysis revealed that these factors significantly affect the dye's adsorption capacity .

Chemical Stability and Decomposition

Erythrosin demonstrates stability under various conditions but can decompose under extreme pH levels or prolonged light exposure.

-

Decomposition Products : Upon degradation, Erythrosin may yield various iodinated compounds due to the presence of iodine in its structure. These products can exhibit different biological activities compared to the parent compound.

-

Stability Testing : Studies have assessed the stability of Erythrosin in different environments, noting that it maintains its structural integrity under neutral pH but shows susceptibility to breakdown under acidic or alkaline conditions.

Photodynamic Therapy Studies

A study evaluated the effectiveness of Erythrosin as a photosensitizer for killing oral bacteria in biofilms:

| Parameter | Result |

|---|---|

| Light Source | Halogen light |

| Concentration of Erythrosin | 22 µM |

| Biofilm Thickness | 200 µm |

| Killing Efficacy | 1-2 log(10) more effective than Photofrin |

| Statistical Significance | P < 0.01 |

This research confirmed that Erythrosin's uptake into biofilms was substantial and associated with biomass rather than fluid-filled channels .

Adsorption Characteristics

The following table summarizes key findings related to the adsorption of Erythrosin onto activated carbon:

| Experimental Variable | Effect on Adsorption |

|---|---|

| Shaking Time | Increased time led to higher uptake |

| pH Level | Optimal at neutral pH |

| Ionic Strength (NaCl) | Higher ionic strength reduced uptake |

| Temperature | Higher temperatures favored adsorption |

The adsorption process was found to be spontaneous and endothermic, with an estimated enthalpy change () of 31.6 kJ/mol .

Scientific Research Applications

Photodynamic Therapy

Overview : Erythrosin has emerged as a promising photosensitizer in photodynamic therapy (PDT), particularly for its efficacy against bacterial biofilms.

- Case Study : A study evaluated erythrosin's effectiveness in killing Streptococcus mutans biofilms. Results indicated that erythrosin was significantly more effective than other photosensitizers like methylene blue and photofrin, especially in older biofilms, showing a 1-2 log reduction in bacterial counts (P < 0.01) .

- Mechanism : The mechanism involves the absorption of light by erythrosin, leading to the generation of reactive oxygen species that effectively kill bacteria within biofilms.

| Photosensitizer | Efficacy (log reduction) | Statistical Significance |

|---|---|---|

| Erythrosin | 1-2 | P < 0.01 |

| Methylene Blue | 0.5-1 | Not specified |

| Photofrin | 1-2 | Not specified |

Microbial Inactivation

Application : Erythrosin is utilized in the photodynamic inactivation of microorganisms.

- Research Findings : A study demonstrated that erythrosin, when activated by light, effectively eradicated non-adherent Gram-positive bacteria and yeast. The addition of acetic acid enhanced its activity against Gram-negative bacteria .

- Efficacy Table :

| Bacterial Type | Survival Rate (%) | Conditions |

|---|---|---|

| Gram-positive | Low | Light + Erythrosin |

| Gram-negative | Moderate | Light + Erythrosin + Acetic Acid |

Toxicological Studies

Safety Evaluation : Erythrosin's safety profile has been extensively studied, particularly concerning its effects on embryonic development.

- Zebrafish Model : Research indicated that erythrosin exhibited embryotoxicity at concentrations above 0.05%, with significant survival rate declines observed .

- Toxicity Data Table :

| Concentration (%) | Survival Rate (%) | Observations |

|---|---|---|

| 0.001 | ~96 | Comparable to control |

| 0.005 | ~90 | Slight delay in hatching |

| 0.05 | ~50 | Lethal by 120 hpf |

Food Industry Applications

Erythrosin is widely used as a food colorant, particularly in products like cocktail cherries.

Mechanism of Action

Erythrosin exerts its effects through its ability to absorb visible light and generate reactive oxygen species. The compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen, resulting in the formation of singlet oxygen. This reactive oxygen species can then interact with various biological molecules, leading to cellular damage and death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids .

Comparison with Similar Compounds

Structural Analogs: Xanthene Dyes

2.1.1 Rose Bengal

- Chemical Structure : A tetraiodinated xanthene dye with chlorine substituents, differing from Erythrosin B’s hydroxyl groups .

- Applications : Both are used in PDT. However, Rose Bengal exhibits higher efficacy against Enterobacteriaceae under light exposure, attributed to stronger singlet oxygen generation .

- Mechanism : Erythrosin B shows moderate PDT activity but lacks covalent protein modification post-photooxidation, unlike Rose Bengal .

Table 1: Erythrosin B vs. Rose Bengal in Photodynamic Therapy

| Property | Erythrosin B | Rose Bengal | Reference |

|---|---|---|---|

| Efficacy (Enterobacteriaceae) | Moderate | High | |

| Light Dependency | Yes | Yes | |

| Protein Modification | None observed | Observed |

Functional Analogs: Cell Viability Stains

2.2.1 Trypan Blue

- Principle : Both dyes exclude intact cell membranes, staining dead cells.

- Safety: Erythrosin B is non-toxic and biodegradable, whereas Trypan Blue requires hazardous waste disposal .

- Performance : Comparable accuracy in cell counting, but Erythrosin B avoids overcounting debris in fluorescence-based assays .

Table 2: Cell Viability Assay Comparison

| Property | Erythrosin B | Trypan Blue | Reference |

|---|---|---|---|

| Toxicity | Non-toxic | Toxic | |

| Debris Interference | Low | High | |

| Regulatory Approval | FDA-approved (food) | Restricted use |

2.3.1 Amaranth (E123) and Tartrazine (E102)

- Toxicity: Erythrosin B causes thyroid hypertrophy and adenomas at high doses (≥2% in rodent diets), while Tartrazine is linked to hyperactivity in children .

- Regulatory Status : Erythrosin B is banned in cosmetics in the EU but permitted in pharmaceuticals and foods at low concentrations (≤1 mg/dose) .

Table 3: Toxicological Profiles of Food Dyes

Antiviral Agents

2.4.1 Hydroxychloroquine and JMX0207

- Target : Erythrosin B inhibits NS2B-NS3 protease in Zika (ZIKV) and dengue (DENV) viruses, similar to JMX0207 .

- Efficacy : Erythrosin B shows broad-spectrum inhibition (EC₅₀: 2–5 µM for ZIKV) but lower potency than peptide-based inhibitors .

Table 4: Antiviral Activity Against ZIKV

| Compound | Target | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Erythrosin B | NS2B-NS3 protease | 2–5 | |

| JMX0207 | NS2B-NS3 protease | 0.8 | |

| Hydroxychloroquine | Membrane fusion | 10 |

Photosensitizers in Biochemistry

2.5.1 Riboflavin and Aniline Blue

Biological Activity

Erythrosin (E), also known as E127, is a synthetic red dye commonly used in food and pharmaceutical products. Its biological activity has been the subject of various studies, focusing on its toxicological effects, potential therapeutic applications, and mechanisms of action. This article synthesizes findings from diverse research to provide a comprehensive overview of the biological activity of erythrosin.

1. Toxicological Profile

Erythrosin has been investigated for its toxic effects on various biological systems, particularly in cell cultures and animal models.

1.1 In Vitro Studies

A study on Chinese hamster ovary (CHO) cells exposed to erythrosin revealed significant oxidative stress parameters. The results indicated that erythrosin exposure led to a decrease in intracellular glutathione (GSH) levels, suggesting a potential toxic effect. Specifically, GSH levels were measured at 52.35 nM GSH/mg protein for erythrosin-treated cells compared to 14.59 nM for controls . Additionally, no significant changes were observed in malondialdehyde (MDA) levels or catalase (CAT) activity between erythrosin-treated and control cells, indicating that while oxidative stress was present, it did not lead to overt cellular damage in this context.

1.2 Embryotoxicity in Zebrafish

Research examining the effects of erythrosin on zebrafish embryos demonstrated embryotoxicity in a dose-dependent manner. At a concentration of 0.05%, erythrosin reduced survival rates significantly over time, with only 50% survival by 120 hours post-fertilization (hpf). Moreover, higher concentrations caused notable delays in hatching and increased instances of yolk edema . These findings highlight erythrosin's potential developmental toxicity.

2. Antimicrobial Activity

Erythrosin has been identified as a potential photosensitizer for antimicrobial applications, particularly against oral bacteria.

2.1 Photodynamic Therapy

A study evaluated the efficacy of erythrosin as a photosensitizer against Streptococcus mutans biofilms. Results showed that erythrosin was significantly more effective than other photosensitizers like methylene blue and photofrin in killing biofilm bacteria, especially as biofilm age increased . The effectiveness was quantified with statistical significance (P < 0.01), suggesting that erythrosin could be utilized in photodynamic therapy for dental applications.

The mechanisms behind the biological activities of erythrosin involve its interaction with cellular components and its ability to generate reactive oxygen species (ROS) upon light activation.

3.1 Oxidative Stress Induction

Erythrosin's capacity to induce oxidative stress is central to its toxicological profile. The reduction in GSH levels in CHO cells indicates that erythrosin can disrupt antioxidant defenses, leading to increased susceptibility to oxidative damage . This mechanism is crucial for understanding both its toxic effects and its potential therapeutic applications when used as a photosensitizer.

3.2 Thyroid Effects

Long-term studies on gerbils indicated that dietary administration of erythrosin resulted in thyroid follicle enlargement and other thyroid-related changes at higher doses . These findings suggest that erythrosin may have endocrine-disrupting properties, warranting caution regarding its use in food products.

4. Summary of Findings

The following table summarizes key findings related to the biological activity of erythrosin:

Q & A

Q. How should researchers design experiments to investigate Erythrosin B’s inhibitory effects on Na+-K+-ATPase activity?

- Methodological Answer : Begin by defining the Population (e.g., guinea pig heart Na+-K+-ATPase), Intervention (Erythrosin B concentration gradients), Comparison (baseline ATPase activity without Erythrosin), and Outcome (quantitative inhibition metrics, e.g., ED50). Use in vitro assays with purified enzyme preparations to measure Mg²⁺-dependent ATPase activity, as described in guinea pig heart studies . Include controls for pH, temperature, and cofactor stability. Predefine statistical thresholds for significance (e.g., p < 0.05) and consult a statistician to determine sample size and power analysis .

Q. What protocols ensure reproducibility when assessing Erythrosin B’s interaction with serum albumin?

- Methodological Answer : Follow standardized protocols for fluorescence quenching or surface-enhanced Raman spectroscopy (SERS) to quantify binding constants. Document buffer composition (e.g., pH 7.4, 25°C), albumin source (e.g., bovine serum albumin), and Erythrosin B purity (>95%). Use triplicate measurements and validate results with independent techniques (e.g., isothermal titration calorimetry). Reference established guidelines for reporting experimental details, such as those in the Beilstein Journal of Organic Chemistry .

Q. How can researchers differentiate between Erythrosin B’s high-affinity and low-affinity binding sites in enzyme studies?

- Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-ouabain) and vary Erythrosin B concentrations. Calculate dissociation constants (Kd) via Scatchard plots or nonlinear regression. For guinea pig heart Na+-K+-ATPase, prioritize concentrations ≤1 × 10⁻⁵ mol/L to isolate high-affinity interactions, as higher concentrations may engage low-affinity sites .

Q. What analytical techniques are optimal for detecting Erythrosin B in complex matrices like food?

- Methodological Answer : Use SERS with Ti3C2Tx-AgNPs@β-cyclodextrin substrates for selective detection, achieving limits of detection (LOD) as low as 0.1 μg/mL . Validate results with HPLC-MS/MS, ensuring calibration curves account for matrix effects (e.g., lipid interference). Include recovery studies (spiked samples) to assess accuracy .

How to formulate a research question exploring Erythrosin B’s antimicrobial properties?

- Methodological Answer : Apply the PICO framework: Population (microbial strains, e.g., E. coli), Intervention (Erythrosin B + ultrasound treatment), Comparison (untreated controls), Outcome (log reduction in CFU/mL). Use plate count methods and kinetic assays to measure time-dependent efficacy. Address feasibility via pilot studies to determine effective dye concentrations (e.g., 10–100 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and in vivo functional outcomes of Erythrosin B?

- Methodological Answer : Hypothesize barriers to cellular uptake (e.g., membrane impermeability) using molecular dynamics simulations or confocal microscopy to track dye localization. Compare in vitro ATPase inhibition (e.g., ED50 = 9 × 10⁻⁶ mol/L) with in vivo contractility assays in isolated guinea pig papillary muscles, where concentrations ≤1 × 10⁻⁵ mol/L show no effect . Incorporate genetic models (e.g., Na+-K+-ATPase isoform knockouts) to test substrate specificity .

Q. What statistical approaches address variability in dose-response meta-analyses of Erythrosin B’s neurobehavioral effects?

- Methodological Answer : Use random-effects models to account for interspecies variability (e.g., rodents vs. primates). Stratify data by exposure duration, dose range (e.g., 1–100 mg/kg), and outcome measures (e.g., locomotor activity, neurotransmitter levels). Apply sensitivity analyses to identify confounding variables (e.g., diet, genetic background) .

Q. How to design a systematic review evaluating Erythrosin B’s role in neural Na+-K+-ATPase modulation?

- Methodological Answer : Define inclusion criteria: peer-reviewed studies measuring ATPase activity or behavioral outcomes post-exposure. Exclude non-peer-reviewed sources (e.g., ). Use PRISMA guidelines and tools like Covidence for screening. Collaborate with an information specialist to optimize search strings (e.g., "Erythrosin B AND Na-K-ATPase AND (in vivo OR in vitro)") .

Q. What methodologies validate the genetic basis of Erythrosin B’s neurochemical effects observed in rodent models?

- Methodological Answer : Employ CRISPR-Cas9 to knockout candidate genes (e.g., ATP1A3) in rodent neural cells. Compare wild-type and knockout responses to Erythrosin B using patch-clamp electrophysiology and qPCR for ATPase isoform expression. Replicate findings in human induced pluripotent stem cell (iPSC)-derived neurons .

Q. How to optimize SERS substrates for real-time, in situ detection of Erythrosin B in biological tissues?

- Methodological Answer :

Functionalize nanoparticles (e.g., AgNPs) with β-cyclodextrin to enhance dye adsorption. Validate substrate stability in physiological conditions (e.g., 37°C, serum proteins). Use portable Raman spectrometers with multivariate analysis (e.g., PCA) to distinguish Erythrosin B from endogenous fluorophores .

Key Considerations for Methodological Rigor

- Data Contradiction Analysis : Critically evaluate experimental conditions (e.g., tissue vs. whole-organism models) and measurement techniques. For example, Erythrosin B’s lack of inotropic effects in guinea pig atria despite enzyme inhibition may stem from tissue-specific ATPase isoform expression .

- Ethical and Feasibility Checks : Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies, justify sample sizes and minimize distress via ethical review boards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.